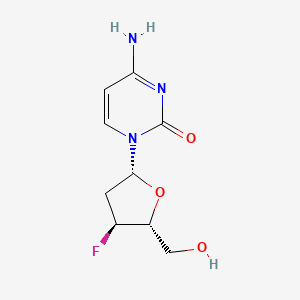

Cytidine, 2',3'-dideoxy-3'-fluoro-

描述

Cytidine, 2’,3’-dideoxy-3’-fluoro- is a synthetic nucleoside analog. It is structurally similar to cytidine but with modifications at the 2’ and 3’ positions of the ribose sugar, where the hydroxyl groups are replaced by hydrogen and fluorine atoms, respectively.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Cytidine, 2’,3’-dideoxy-3’-fluoro- typically involves the fluorination of a suitable precursor. One common method is the fluorination of 2’,3’-dideoxycytidine using diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under anhydrous conditions, often in a solvent like dichloromethane, at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the high purity of the final product. The scalability of the synthesis is crucial for its application in pharmaceutical manufacturing .

化学反应分析

Types of Reactions: Cytidine, 2’,3’-dideoxy-3’-fluoro- undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions, often leading to the formation of different fluorinated analogs.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and biological activity.

Common Reagents and Conditions:

Fluorination: Diethylaminosulfur trifluoride (DAST) is commonly used for introducing the fluorine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

Major Products Formed: The major products formed from these reactions include various fluorinated nucleoside analogs, which can exhibit different biological activities depending on the position and nature of the substituents .

科学研究应用

Structural Characteristics

Cytidine, 2',3'-dideoxy-3'-fluoro- is characterized by the following structural features:

- Molecular Formula : C9H11FN2O3

- Molecular Weight : 216.19 g/mol

- Key Modifications : The hydroxyl groups at the 2' and 3' positions of the ribose sugar are replaced with hydrogen and fluorine atoms, respectively. This modification enhances its stability and alters its biological activity compared to non-fluorinated analogs.

Antiviral Research

Cytidine, 2',3'-dideoxy-3'-fluoro- has been extensively studied for its antiviral properties, particularly against:

- HIV : The compound effectively inhibits reverse transcriptase, a critical enzyme for HIV replication. Clinical studies indicate that it can be integrated into combination therapy regimens, demonstrating superior efficacy against resistant strains compared to traditional treatments .

- Hepatitis B Virus (HBV) : It exhibits significant antiviral activity against HBV, with studies showing it to be more potent than other nucleoside analogs like lamivudine .

Anticancer Research

The compound has shown promise as an anticancer agent:

- Mechanism of Action : By inducing DNA chain termination in cancer cells, it effectively inhibits the growth of indolent lymphoid malignancies .

- Clinical Relevance : Its incorporation into treatment regimens has been linked to improved outcomes in patients with various types of cancers.

Biochemical Studies

Cytidine, 2',3'-dideoxy-3'-fluoro- serves as a valuable probe in biochemical research:

- Polymerase Studies : It is utilized to study the mechanisms of nucleoside analog incorporation by various polymerases and reverse transcriptases .

Pharmaceutical Development

The compound's unique properties make it a candidate for developing new therapeutic agents for both viral infections and cancer treatments. Ongoing research focuses on optimizing its pharmacodynamics and therapeutic efficacy .

Case Studies

- HIV Treatment Regimens : In clinical trials involving patients with resistant strains of HIV, Cytidine, 2',3'-dideoxy-3'-fluoro- demonstrated superior efficacy when combined with other antiretroviral drugs .

- Influenza Virus Models : In animal studies with BALB/c mice infected with H5N1 influenza virus, treatment resulted in up to an 80% survival rate when administered shortly after infection .

- Anti-HBV Activity : Research indicated that this compound could be metabolized into mono-, di-, and triphosphate forms, enhancing its antiviral activity against HBV compared to other nucleosides .

作用机制

The mechanism of action of Cytidine, 2’,3’-dideoxy-3’-fluoro- involves its incorporation into the DNA or RNA of target cells. Once incorporated, it causes chain termination due to the absence of a 3’ hydroxyl group, which is essential for the elongation of nucleic acid chains. This results in the inhibition of viral replication or cancer cell proliferation . The compound targets viral reverse transcriptases and cellular DNA polymerases, disrupting their normal function and leading to the termination of nucleic acid synthesis .

相似化合物的比较

2’,3’-Dideoxycytidine: Lacks the fluorine atom but shares the dideoxy structure, making it a potent antiviral agent.

2’,3’-Dideoxy-3’-fluorouridine: Another fluorinated nucleoside analog with similar antiviral properties.

Uniqueness: Cytidine, 2’,3’-dideoxy-3’-fluoro- is unique due to the presence of the fluorine atom at the 3’ position, which enhances its stability and alters its biological activity compared to non-fluorinated analogs. This modification can lead to improved efficacy and reduced toxicity in therapeutic applications .

生物活性

Cytidine, 2',3'-dideoxy-3'-fluoro- (often abbreviated as 2',3'-dideoxy-3'-fluorocytidine or 2',3'-FdC) is a synthetic nucleoside analog that has garnered significant attention for its biological activity, particularly in the context of antiviral therapies. This article explores its mechanisms of action, efficacy against various viral strains, and comparative analysis with other nucleoside analogs.

Structural Characteristics

Cytidine, 2',3'-dideoxy-3'-fluoro- is characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar, with a fluorine atom substituted at the 3' position. This structural modification enhances its stability and efficacy as an antiviral agent. The molecular formula for this compound is C9H11FN2O3.

The primary mechanism by which Cytidine, 2',3'-dideoxy-3'-fluoro- exerts its antiviral effects is through the inhibition of reverse transcriptase (RT), an enzyme critical for the replication of retroviruses such as HIV. By mimicking natural nucleosides, it competes with them for incorporation into viral DNA during replication, leading to chain termination and effectively halting viral propagation .

Inhibition of HIV

Research indicates that Cytidine, 2',3'-dideoxy-3'-fluoro- exhibits potent anti-HIV activity. The effective concentration (EC50) for this compound is significantly lower than that of many existing nucleoside analogs, demonstrating its potential as a powerful therapeutic agent against HIV. For instance, studies have reported EC50 values in the nanomolar range (0.089 µM), highlighting its effectiveness even against resistant strains such as HIV-1 M184V .

Activity Against Other Viruses

In addition to its anti-HIV properties, Cytidine, 2',3'-dideoxy-3'-fluoro- has shown activity against other viral infections. For example, it has been tested against various strains of influenza viruses, including H5N1 and H1N1. In vitro studies demonstrated that it could inhibit these viruses effectively, with IC50 values ranging from 0.13 µM to 4.6 µM .

Comparative Analysis with Other Nucleosides

The following table summarizes the biological activities and key features of several nucleosides related to Cytidine, 2',3'-dideoxy-3'-fluoro-:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Cytidine | Natural nucleoside with hydroxyl groups | Essential for RNA synthesis |

| 5-Fluorouracil | Contains a fluorine atom at the 5-position | Anticancer agent |

| Lamivudine | Contains hydroxyl groups; used in HIV therapy | Effective against HIV |

| Azidothymidine (AZT) | Contains an azido group; used in HIV treatment | Inhibits reverse transcriptase |

| Dideoxycytidine (ddC) | Lacks hydroxyl groups but without fluorine | Antiviral activity |

| Cytidine, 2',3'-dideoxy-3'-fluoro- | Lacks hydroxyl groups; fluorine substitution | Highly potent anti-HIV activity |

HIV Treatment Regimens

Clinical studies have highlighted the effectiveness of incorporating Cytidine, 2',3'-dideoxy-3'-fluoro- into combination therapy regimens for HIV treatment. Its ability to inhibit viral replication makes it a valuable candidate alongside other antiretroviral drugs. In trials involving patients with resistant strains, this compound demonstrated superior efficacy compared to traditional treatments .

Influenza Virus Models

In animal models, specifically BALB/c mice infected with H5N1 influenza virus, treatment with Cytidine, 2',3'-dideoxy-3'-fluoro- resulted in significant survival rates (up to 80% survival) when administered shortly after infection. These findings suggest potential applications in managing severe influenza outbreaks .

属性

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O3/c10-5-3-8(16-6(5)4-14)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4H2,(H2,11,12,15)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSUDSIHCJEYQG-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199256 | |

| Record name | Cytidine, 2',3'-dideoxy-3'-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51246-79-8 | |

| Record name | 2′,3′-Dideoxy-3′-fluorocytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51246-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytidine, 2',3'-dideoxy-3'-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051246798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine, 2',3'-dideoxy-3'-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does 2',3'-dideoxy-3'-fluorocytidine exert its anti-HIV activity?

A1: 2',3'-dideoxy-3'-fluorocytidine acts as a nucleoside reverse transcriptase inhibitor (NRTI). [] Once it enters the cell, it undergoes phosphorylation by cellular kinases to form its active triphosphate form. This active form then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by HIV reverse transcriptase. Due to the lack of a 3'-hydroxyl group, further chain elongation is halted, thus blocking viral DNA synthesis. [, ]

Q2: What is known about the structure-activity relationship (SAR) of 2',3'-dideoxy-3'-fluorocytidine and its analogs?

A2: Research indicates that the 3'-fluoro substitution in 2',3'-dideoxy-3'-fluorocytidine plays a crucial role in its activity. [] It favors a 2'-endo sugar conformation, which is similar to the conformation adopted by natural deoxynucleosides, potentially enhancing its binding to reverse transcriptase. Additionally, the electronegative fluorine atom might mimic the hydrogen bonding properties of the absent 3'-OH group, further stabilizing its interaction with the enzyme. Modifications at the N4 position of the cytosine ring have also been explored to improve its pharmacological properties, such as bioavailability and cell permeability. [, ] For instance, the prodrug N4-dimethylaminomethylene-2′,3′-dideoxy-3′-fluorocytidine (DDFC) was designed to enhance lipophilicity and brain penetration. []

Q3: What analytical techniques are commonly employed to characterize and quantify 2',3'-dideoxy-3'-fluorocytidine?

A3: Various analytical techniques are utilized to study 2',3'-dideoxy-3'-fluorocytidine. X-ray crystallography has been used to determine its molecular structure and conformation. [, ] High-performance liquid chromatography (HPLC), often coupled with UV detection or mass spectrometry, is employed to separate, identify, and quantify the compound and its metabolites in biological samples. [, ] Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about its structure and dynamics in solution. []

Q4: Have any resistance mechanisms been identified for 2',3'-dideoxy-3'-fluorocytidine in HIV?

A4: While this specific question wasn't addressed in the provided abstracts, it is well-known that HIV can develop resistance to NRTIs, including 2',3'-dideoxy-3'-fluorocytidine. This resistance often arises from mutations in the viral reverse transcriptase gene, which can reduce the binding affinity of the drug or enhance the enzyme's ability to remove incorporated chain terminators. Further research is crucial to fully understand the specific mutations associated with 2',3'-dideoxy-3'-fluorocytidine resistance and to develop strategies to overcome this challenge.

Q5: What are the potential applications of computational chemistry and modeling in the study of 2',3'-dideoxy-3'-fluorocytidine?

A5: Computational chemistry and modeling can play a significant role in understanding the interactions of 2',3'-dideoxy-3'-fluorocytidine with its target (reverse transcriptase) and in designing more potent and selective analogs. [, ] Molecular docking studies can provide insights into the binding mode of the drug within the active site of the enzyme. Molecular dynamics simulations can help understand the stability of the drug-enzyme complex and the conformational changes induced upon binding. Quantitative structure-activity relationship (QSAR) models can correlate the structural features of different analogs with their biological activity, guiding the design of new and improved inhibitors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。